

Spectroscopic Profile of Azacyclododecan-2-one: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Azacyclododecan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Azacyclododecan-2-one**, a significant macrocyclic lactam. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analysis of **Azacyclododecan-2-one**.

Table 1: ^1H NMR Spectroscopic Data for Azacyclododecan-2-one

Chemical Shift (ppm)	Multiplicity	Assignment
~3.2	Multiplet	-CH ₂ -NH-
~2.2	Triplet	-CO-CH ₂ -
~1.6	Multiplet	-CO-CH ₂ -CH ₂ -
~1.3	Broad Singlet	-(CH ₂) ₈ -
~6.5	Broad Singlet	-NH-

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

Table 2: ^{13}C NMR Spectroscopic Data for Azacyclododecan-2-one

Chemical Shift (ppm)	Assignment
~175	C=O (Amide Carbonyl)
~40	-CH ₂ -NH-
~36	-CO-CH ₂ -
~29	-(CH ₂) ₈ -
~25	-CO-CH ₂ -CH ₂ -

Note: Data is representative and may vary slightly based on solvent and instrument frequency.

Table 3: IR Spectroscopic Data for Azacyclododecan-2-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
~3080	Medium	N-H Stretch (Amide, Fermi Resonance)
~2930	Strong	Asymmetric C-H Stretch (CH ₂)
~2860	Strong	Symmetric C-H Stretch (CH ₂)
~1650	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~1460	Medium	CH ₂ Scissoring

Note: The IR spectrum is typically acquired using a KBr pellet technique.[\[1\]](#)

Table 4: Mass Spectrometry Data for Azacyclododecan-2-one

m/z	Relative Intensity	Assignment
183	Moderate	[M] ⁺ (Molecular Ion)
86	High	[C ₅ H ₁₂ N] ⁺
55	High	[C ₄ H ₇] ⁺
41	Base Peak	[C ₃ H ₅] ⁺

Note: Fragmentation pattern obtained via Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Azacyclododecan-2-one** (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 300 MHz or 400 MHz NMR Spectrometer.
 - Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.

- ^{13}C NMR Spectroscopy:
 - Instrument: 75 MHz or 100 MHz NMR Spectrometer.
 - Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

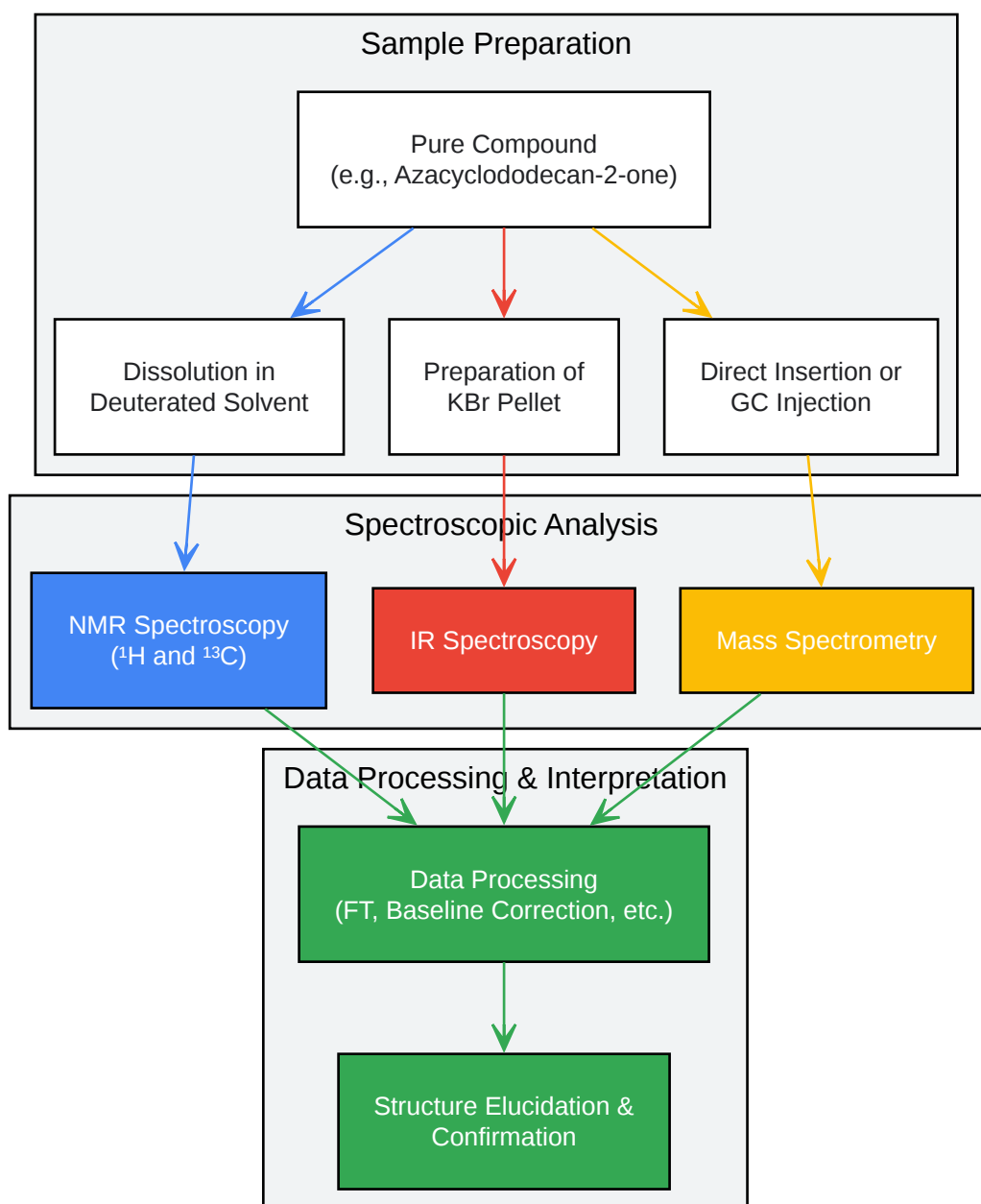
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **Azacyclododecan-2-one** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- FT-IR Spectroscopy:
 - Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
 - Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.
- Mass Spectrometry:
 - Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
 - Parameters (for EI):
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 40-500.
- Analysis: The resulting mass spectrum displays the molecular ion and characteristic fragment ions, which are used to determine the molecular weight and elucidate the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Azacyclododecan-2-one**.



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General Spectroscopic Analysis Workflow

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References

- 1. 1-Azacyclododecan-2-one | C₁₁H₂₁NO | CID 12528084 - PubChem [pubchem.ncbi.nlm.nih.gov]
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